molecular formula C29H35IN2S B1193015 Lipid II binder 5107930

Lipid II binder 5107930

Cat. No. B1193015
M. Wt: 570.58
InChI Key: GWNQRKUCSUKDMP-UPNCHAJUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid II binder 5107930 is a lipid II binder which causes specific upregulation of the vancomycin-resistance associated gene vraX, which is implicated in the cell wall stress stimulon that confers glycopeptide resistance.

Scientific Research Applications

Bacterial Cell Wall Synthesis Inhibition

A novel compound, identified as dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide (compound 5107930), has been studied for its ability to bind Lipid II, an essential precursor in bacterial cell wall biosynthesis. This interaction results in the upregulation of the vancomycin-resistance associated gene vraX, indicating a potential mechanism of action against Staphylococcus aureus, including strains with increased glycopeptide resistance. This suggests the feasibility of developing new therapeutic agents based on this scaffold to address antibiotic resistance (Malin et al., 2017).

Defensin Mimetics as Novel Antibiotics

Research on the interaction between Lipid II and human alpha-defensins has led to the identification of small molecular weight compounds that mimic these interactions. One such compound, BAS00127538, specifically interacts with Lipid II and shows protective effects in a sepsis model in vivo. These findings open the door for the development of next-generation therapeutic agents targeting Gram-positive pathogenic infections by mimicking natural antibiotic compounds' interactions with Lipid II (Varney et al., 2013).

Enhanced Drug Delivery Systems

A study focusing on solid lipid extrusion as a technique to improve oral dosage forms for poorly water-soluble drugs identified solid lipid nanoparticles as a potential carrier for such drugs. This approach may enhance the bioavailability and therapeutic efficacy of drugs with poor solubility, offering an innovative solution for drug formulation challenges (Vaassen et al., 2012).

Antimicrobial Peptide Engineering

An engineered lantibiotic, TL19, containing two Lipid II binding motifs, demonstrated significantly stronger antimicrobial activity against Enterococcus faecium compared to its counterparts with only one binding site. This study highlights the potential for designing potent antibacterial agents by synthesizing lantibiotics with multiple Lipid II binding domains to combat antibiotic-resistant pathogens (Zhao et al., 2020).

properties

Product Name

Lipid II binder 5107930

Molecular Formula

C29H35IN2S

Molecular Weight

570.58

IUPAC Name

Dimethyl-3-methyl(phenyl)amino-ethenylcyclohexylidene-propenyl-3-ethyl-1,3-benzothiazolium iodide

InChI

InChI=1S/C29H35N2S.HI/c1-5-31-28(19-10-15-24-13-7-6-8-14-24)32-27-18-11-16-25(29(27)31)20-21-30(4)26-17-9-12-22(2)23(26)3;/h9-12,15-21H,5-8,13-14H2,1-4H3;1H/q+1;/p-1/b19-10+,21-20+;

InChI Key

GWNQRKUCSUKDMP-UPNCHAJUSA-M

SMILES

CN(C1=C(C)C(C)=CC=C1)/C=C/C2=C3[N+](CC)=C(/C=C/C=C4CCCCC/4)SC3=CC=C2.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Compound 5107930;  Lipid II binder 5107930

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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